5-Methoxy-1-(trifluoromethyl)-1-indanol

Lipophilicity Drug Design Physicochemical Profiling

This 5-methoxy-1-(trifluoromethyl)-1-indanol delivers a unique dual-substitution profile (electron-donating 5-OMe + electron-withdrawing 1-CF3) that generic indanols cannot replicate. The balanced LogP (~2.4) and low TPSA (29.5 Ų) make it an ideal scaffold for CNS-penetrant drug design and fluorine-19 NMR probe synthesis. Supplied as high-purity solid, it serves as a versatile intermediate for oxidation, O-alkylation, and cross-coupling transformations. Substitute generic indanols at your protocol's risk — this specific substitution pattern is essential for reproducible SAR in medicinal chemistry campaigns targeting CNS receptors. Secure your research supply today.

Molecular Formula C11H11F3O2
Molecular Weight 232.20 g/mol
Cat. No. B8802010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-1-(trifluoromethyl)-1-indanol
Molecular FormulaC11H11F3O2
Molecular Weight232.20 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(CC2)(C(F)(F)F)O
InChIInChI=1S/C11H11F3O2/c1-16-8-2-3-9-7(6-8)4-5-10(9,15)11(12,13)14/h2-3,6,15H,4-5H2,1H3
InChIKeyITSJGTVWYFIFMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-1-(trifluoromethyl)-1-indanol: Core Physicochemical and Structural Profile for Scientific Procurement


5-Methoxy-1-(trifluoromethyl)-1-indanol (CAS 188726-17-2; molecular formula C11H11F3O2; molecular weight 232.20) is a substituted indane derivative featuring a 5-methoxy group and a 1-trifluoromethyl moiety on the indanol core. The compound exists as a racemic mixture at the C1 stereocenter and is supplied as a solid or crystalline powder. Key physicochemical descriptors include an experimentally determined LogP of 2.39–2.40 , a topological polar surface area (TPSA) of 29.5 Ų , and one hydrogen bond donor (the C1 hydroxyl) combined with five hydrogen bond acceptors (the methoxy oxygen and the three fluorine atoms) . These properties position the compound within drug-like chemical space and support its utility as a fluorinated building block in medicinal chemistry .

Why 5-Methoxy-1-(trifluoromethyl)-1-indanol Cannot Be Replaced by Simpler Indanols in Research Applications


While unsubstituted 1-indanol or singly modified analogs (e.g., 5-methoxy-1-indanol or 1-(trifluoromethyl)-1-indanol) are commercially available, the dual substitution pattern of 5-Methoxy-1-(trifluoromethyl)-1-indanol introduces a distinct physicochemical and electronic profile that generic substitution fails to replicate. The combined electron-donating 5-methoxy and strongly electron-withdrawing 1-CF3 groups alter lipophilicity , modulate hydrogen-bonding capacity , and potentially influence metabolic stability [1] in ways that cannot be achieved by single-substituted indanols. Consequently, research protocols reliant on specific LogP windows, fluorine-19 NMR probe properties, or synthetic route compatibility will encounter divergent outcomes if a generic indanol is substituted. The quantitative evidence below clarifies where 5-Methoxy-1-(trifluoromethyl)-1-indanol provides scientifically justifiable differentiation versus its closest in-class comparators.

5-Methoxy-1-(trifluoromethyl)-1-indanol: Quantitative Differentiation Evidence Versus Closest Analogs


Enhanced Lipophilicity (LogP) Differentiation: 5-Methoxy-1-(trifluoromethyl)-1-indanol vs. Unsubstituted 1-Indanol

5-Methoxy-1-(trifluoromethyl)-1-indanol exhibits a significantly higher lipophilicity (LogP = 2.39–2.40) compared to unsubstituted 1-indanol (LogP = 1.67) . This increase of approximately 0.72 LogP units corresponds to a roughly five-fold higher theoretical octanol-water partition coefficient, indicating enhanced membrane permeability potential. The differentiation is driven by the combined hydrophobic contributions of the CF3 group and the methoxy moiety.

Lipophilicity Drug Design Physicochemical Profiling

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Profile: Differentiation from 1-(Trifluoromethyl)-1-indanol

5-Methoxy-1-(trifluoromethyl)-1-indanol possesses a TPSA of 29.5 Ų , which is significantly higher than the TPSA of 1-(trifluoromethyl)-1-indanol (20.23 Ų) . The addition of the 5-methoxy group increases the polar surface area by approximately 9.3 Ų, placing it closer to the upper threshold for passive blood-brain barrier (BBB) permeability (typically <90 Ų) while still maintaining favorable CNS drug-like properties. Furthermore, the target compound contains five hydrogen bond acceptors (three from CF3, one from methoxy oxygen, one from hydroxyl oxygen) versus only one in 1-(trifluoromethyl)-1-indanol , offering enhanced solubility and altered interaction patterns with biological targets.

Polar Surface Area Blood-Brain Barrier Permeability Oral Bioavailability

Commercial Purity and Synthetic Accessibility: Guaranteed 95–98% Purity vs. Variable Purity of Non-Commercial Analogs

5-Methoxy-1-(trifluoromethyl)-1-indanol is commercially available with guaranteed purity specifications of 95% to 98% from multiple vendors. In contrast, many closely related analogs (e.g., 5-methoxy-1-indanol with additional substitution patterns) are not commercially stocked or require custom synthesis with variable purity and extended lead times. The established synthetic route via nucleophilic trifluoromethylation of 5-methoxy-1-indanone using TMSCF3/TBAF is well-documented and scalable, ensuring batch-to-batch consistency. This reliable supply chain and purity assurance differentiate the compound as a robust research tool versus less accessible or uncharacterized indanol derivatives.

Synthetic Chemistry Building Blocks Quality Control

5-Methoxy-1-(trifluoromethyl)-1-indanol: Recommended Research and Industrial Application Scenarios


Medicinal Chemistry Lead Optimization for CNS and Oral Drug Candidates

The balanced lipophilicity (LogP ~2.4) and moderate TPSA (29.5 Ų) of 5-Methoxy-1-(trifluoromethyl)-1-indanol, as quantified in Evidence Item 1 and 2, make it an attractive scaffold for designing CNS-penetrant molecules. The CF3 group can enhance metabolic stability, while the methoxy moiety provides a handle for further derivatization or for fine-tuning physicochemical properties. Researchers optimizing lead series for blood-brain barrier penetration or oral bioavailability may find this indanol derivative a useful intermediate or core structure .

Fluorinated Building Block for Structure-Activity Relationship (SAR) Studies

As demonstrated in Evidence Item 3, the compound is readily available with high purity (95–98%). Its dual substitution pattern (5-OMe + 1-CF3) allows medicinal chemists to systematically probe the impact of simultaneous electron-donating and electron-withdrawing substituents on the indane core. This is particularly valuable for SAR campaigns targeting enzymes or receptors where halogen and methoxy substituents are known to modulate affinity and selectivity [1].

Synthesis of Fluorinated Heterocycles and Advanced Intermediates

The 1-hydroxy group in 5-Methoxy-1-(trifluoromethyl)-1-indanol can undergo various transformations (e.g., oxidation to the ketone, dehydration to the indene, O-alkylation, or conversion to leaving groups for cross-coupling). The presence of the CF3 group enables the synthesis of fluorine-19 NMR-active probes, and the methoxy group can be demethylated to provide a phenol for further functionalization. Such versatility positions the compound as a strategic intermediate in the construction of fluorinated heterocycles of pharmaceutical interest .

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